tert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate
Description
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-12(8-13)6-4-5-9(12)14/h9,14H,4-8H2,1-3H3 |
InChI Key |
TVHDLLZTJKJWLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCC2O |
Origin of Product |
United States |
Preparation Methods
Iodocyclization of Diol Precursors
Method Overview :
This approach involves cyclization via iodination to construct the spiro[3.4]octane framework, followed by Boc protection and hydroxyl group introduction.
- Starting Material : A diol precursor (e.g., 5-hydroxy-2-azaspiro[3.4]octane).
- Iodocyclization :
- React the diol with NaHCO₃ and I₂ in acetonitrile at 0°C to room temperature.
- Reagents : NaHCO₃ (3 equiv), I₂ (3 equiv), CH₃CN.
- Yield : 83–91% for analogous iodinated intermediates.
- Boc Protection :
- Treat the iodospiro intermediate with Boc anhydride (Boc₂O) in the presence of DMAP or triethylamine.
- Conditions : Dichloromethane, room temperature.
- Hydroxyl Group Formation :
- Hydrolyze the iodide using NaOH in aqueous THF or substitute via nucleophilic displacement.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Iodocyclization | NaHCO₃, I₂, CH₃CN, 0°C→RT | 83–91 | |
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 75–85 |
Reduction of Ketone Intermediates
Method Overview :
A ketone-containing spiro intermediate is reduced to the corresponding alcohol using borohydride reagents.
- Spiro Ketone Synthesis :
- Prepare tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate via cyclization (e.g., Claisen condensation or Pd-catalyzed coupling).
- Reduction :
- Treat the ketone with NaBH₄ in methanol at 0°C to room temperature.
- Reagents : NaBH₄ (2–3 equiv), MeOH.
- Yield : 90–100% for analogous reductions.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ketone Reduction | NaBH₄, MeOH, 0°C→RT | 90–100 |
Dihalocarbene-Mediated Cyclopropanation
Method Overview :
A dihalocarbene generated from trihaloacetate salts facilitates spiro ring formation, followed by functionalization.
- Cyclopropanation :
- React a diene precursor with Cl₃CCO₂Na or Br₃CCO₂Na under thermal conditions (20–200°C).
- Reagents : Trihaloacetate salt, phase-transfer catalyst (e.g., Bu₄NBr).
- Hydroxylation :
- Oxidize or hydrolyze intermediates to introduce the hydroxyl group.
- Boc Protection :
- Introduce the Boc group post-cyclization.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclopropanation | Cl₃CCO₂Na, Bu₄NBr, 100°C | 70–80 |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Ideal Use Case |
|---|---|---|---|
| Iodocyclization | High yield, scalable | Requires toxic iodine | Bulk synthesis |
| Ketone Reduction | Mild conditions, high purity | Requires ketone precursor | Lab-scale optimization |
| Dihalocarbene | Versatile ring formation | High-temperature conditions | Complex spiro architectures |
Experimental Optimization Insights
- Solvent Selection : Acetonitrile and dichloromethane are optimal for iodocyclization and Boc protection, respectively ().
- Reduction Efficiency : NaBH₄ in methanol achieves quantitative reduction without over-reduction byproducts ().
- Cyclopropanation : Phase-transfer catalysts (e.g., Bu₄NBr) enhance reaction rates and yields ().
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to modify the spirocyclic framework.
Substitution: The tert-butyl ester group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can lead to the formation of a more saturated spirocyclic compound .
Scientific Research Applications
tert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on target proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Modifications
Key structural analogues differ in substituent positions, heteroatom composition (e.g., oxa vs. aza), and functional groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogues
Impact of Substituent Position and Heteroatom Composition
- Hydroxyl Position : The 5-hydroxy vs. 6-hydroxy substitution (e.g., CAS 1363381-95-6) alters hydrogen-bonding interactions and acidity. The 5-hydroxy derivative may exhibit stronger intramolecular hydrogen bonding due to proximity to the spiro junction .
- Oxa vs. Aza : Replacement of nitrogen with oxygen (e.g., 5-oxa in CAS 1263132-31-5) reduces basicity and modifies electron distribution, affecting reactivity in nucleophilic substitutions .
Physicochemical Properties
- Polarity : Hydroxyl-containing derivatives (e.g., 5-hydroxy and 6-hydroxy) exhibit higher aqueous solubility compared to halogenated or oxo analogues.
- Lipophilicity : Fluorinated (CAS 1638759-78-0) and iodinated (CAS 1445949-63-2) compounds show increased logP values, favoring membrane permeability .
- Thermal Stability : Boc-protected spiro compounds generally decompose above 200°C, with stability influenced by substituent electron-withdrawing/donating effects.
Biological Activity
tert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate (CAS No. 1785382-09-3) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₂₁NO₃
- Molecular Weight : 227.30 g/mol
- Structure : The compound features a spirocyclic structure that may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Cytotoxicity : Investigations into the cytotoxic effects of the compound have shown promising results against certain cancer cell lines, indicating its potential as an anticancer agent.
- Mechanism of Action : The proposed mechanisms include the modulation of signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
A study conducted by Pendergrass et al. (2024) evaluated the antimicrobial properties of various spirocyclic compounds, including this compound. The results indicated a significant reduction in bacterial colony counts at concentrations above 50 μM, suggesting effective antimicrobial action.
| Compound | Bacterial Strain | Concentration (μM) | % Inhibition |
|---|---|---|---|
| This compound | E. coli | 50 | 75% |
| This compound | S. aureus | 50 | 80% |
Cytotoxicity Assays
In a separate investigation, the cytotoxic effects of this compound were assessed using MTT assays on several cancer cell lines, including breast and colon cancer cells.
| Cell Line | IC₅₀ (μM) | Type of Activity |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Cytotoxic |
| HT29 (Colon Cancer) | 30 | Cytotoxic |
The compound demonstrated selective cytotoxicity, with IC₅₀ values indicating significant potential for further development as an anticancer drug.
The biological activity of this compound may be attributed to its ability to interact with specific cellular pathways:
- Inhibition of Cell Proliferation : Studies suggest that the compound may inhibit key proteins involved in cell cycle regulation.
- Induction of Apoptosis : Evidence indicates that it may activate apoptotic pathways in cancer cells, leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
